2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide
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Overview
Description
2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and antitumor properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of 2-methylquinazolin-4-ol with N-[4-(propan-2-yl)phenyl]acetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazoline derivatives .
Scientific Research Applications
2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit the growth of bacteria and fungi by interfering with their cellular processes. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: An anticancer drug that also contains a quinazoline core.
Fenazaquin: An acaricide with a quinazoline structure.
Uniqueness
2-[(2-methylquinazolin-4-yl)oxy]-N-[4-(propan-2-yl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives.
Properties
IUPAC Name |
2-(2-methylquinazolin-4-yl)oxy-N-(4-propan-2-ylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13(2)15-8-10-16(11-9-15)23-19(24)12-25-20-17-6-4-5-7-18(17)21-14(3)22-20/h4-11,13H,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCVMEMGNZQCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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